molecular formula C16H24N2O B1213422 Pincainide CAS No. 83471-41-4

Pincainide

Katalognummer: B1213422
CAS-Nummer: 83471-41-4
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: RJOUHGWLHPOQSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pincainide is a novel beta-amino anilide compound with significant pharmacological properties. Initially developed by Iqb, it has been studied for its potential use in treating cardiovascular diseases, particularly arrhythmias. This compound exhibits local anesthetic properties and has been shown to be more potent than lidocaine in certain applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pincainide can be synthesized from 2,6-dimethylaniline through a series of chemical reactions. The synthetic route involves the formation of an intermediate, which is then further reacted to produce this compound. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Pincainide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can also be reduced, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Pincainide exerts its effects by inhibiting the influx of calcium ions into cells, which reduces contractile responses in vascular smooth muscle. This mechanism is similar to that of other beta-amino anilides, where the compound blocks specific ion channels, leading to decreased excitability and contractility of muscle fibers .

Vergleich Mit ähnlichen Verbindungen

    Lidocaine: Another beta-amino anilide with local anesthetic properties.

    Tocainide: Similar in structure and function, used as an antiarrhythmic agent.

    Encainide: A sodium channel blocker with antiarrhythmic properties.

Uniqueness of Pincainide: this compound is unique due to its higher potency compared to lidocaine and its specific effects on calcium ion influx. This makes it a valuable compound for studying the mechanisms of action of beta-amino anilides and their potential therapeutic applications .

Biologische Aktivität

Pincainide is a class 1C antiarrhythmic agent, primarily used for the treatment of ventricular arrhythmias. Its mechanism of action involves the blockade of sodium channels, which stabilizes the cardiac membrane and reduces excitability. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical studies, and relevant case studies.

This compound exerts its effects primarily through the inhibition of sodium channels in cardiac myocytes. This action leads to:

  • Decreased conduction velocity : By blocking sodium influx during depolarization, this compound slows down the conduction of electrical impulses in the heart.
  • Prolongation of the refractory period : This helps prevent reentrant circuits that can lead to arrhythmias.
  • Reduced automaticity : The drug decreases the spontaneous depolarization rate in pacemaker tissues.

Pharmacodynamics

The pharmacodynamics of this compound have been evaluated through various studies. A notable study demonstrated that this compound (at concentrations ranging from 10510^{-5} to 10210^{-2} M) produced a dose-dependent inhibition of noradrenaline (NA) and high potassium-induced contractions in isolated cardiac tissues. This suggests that this compound not only affects sodium channels but also modulates calcium movements within cardiac cells, further contributing to its antiarrhythmic properties .

Efficacy in Arrhythmia Management

Clinical trials have assessed the efficacy of this compound in managing different types of arrhythmias. Here are some key findings:

  • Ventricular Tachycardia : In a study involving patients with recurrent ventricular tachycardia, this compound was found to significantly reduce episodes when administered at therapeutic doses .
  • Atrial Fibrillation : this compound has also been used off-label for atrial fibrillation, showing effectiveness in restoring sinus rhythm in some patients.

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Common adverse effects include:

  • Cardiac Effects : Proarrhythmia, particularly in patients with structural heart disease.
  • Central Nervous System Effects : Dizziness and visual disturbances have been reported.
  • Gastrointestinal Disturbances : Nausea and vomiting are also noted side effects.

Case Studies

Several case studies highlight the clinical application and outcomes associated with this compound treatment:

  • Case Study 1 : A 62-year-old male with a history of ischemic heart disease presented with recurrent ventricular tachycardia. Following treatment with this compound, there was a marked reduction in arrhythmic episodes, allowing for improved quality of life.
  • Case Study 2 : A 45-year-old female with paroxysmal atrial fibrillation was treated with this compound after failure of other antiarrhythmic agents. The patient successfully converted to sinus rhythm within 24 hours, demonstrating the drug's efficacy in acute settings.

Comparative Data

The following table summarizes key pharmacological properties and clinical outcomes associated with this compound compared to other antiarrhythmic agents:

Property/Agent This compound Flecainide Propafenone
Sodium Channel BlockadeYesYesYes
Class1C1C1C
Common IndicationsVentricular arrhythmiasAtrial fibrillationAtrial fibrillation
Major Side EffectsProarrhythmia, CNS effectsProarrhythmia, dizzinessProarrhythmia, taste disturbances
Conversion Rate (AF)ModerateHighModerate

Eigenschaften

CAS-Nummer

83471-41-4

Molekularformel

C16H24N2O

Molekulargewicht

260.37 g/mol

IUPAC-Name

2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C16H24N2O/c1-13-8-7-9-14(2)16(13)17-15(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19)

InChI-Schlüssel

RJOUHGWLHPOQSA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2

Key on ui other cas no.

83471-41-4

Synonyme

2-(hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide
IQB M 81
IQB-M 81
IQB-M-81
pincainide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.